(2R,3R,5S,6S)-3-bromo-2-[(E)-3-bromopent-2-enyl]-5-chloro-6-[(Z)-pent-2-en-4-ynyl]oxane
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Overview
Description
(2R,3R,5S,6S)-3-bromo-2-[(E)-3-bromopent-2-enyl]-5-chloro-6-[(Z)-pent-2-en-4-ynyl]oxane is a natural product found in Aplysia dactylomela and Laurencia with data available.
Scientific Research Applications
Chemical Synthesis and Characterization
The compound is structurally related to several chemical entities explored in scientific research. For instance, a study on C(15) acetogenins from the red alga Laurencia obtusa described similar compounds with significant insecticidal activity (Iliopoulou et al., 2002). Additionally, research into the synthesis and characterization of non-peptide small molecular antagonist benzamide derivatives has provided insights into similar chemical structures and their potential biological activity (H. Bi, 2015).
Photochemical Transformations
A study focused on the photochemical transformations and reactions of similar compounds, such as chloro(4-methylpent-3-en-1-ynyl)carbene, revealed insights into their structural parameters and potential for further chemical reactions (Gvozdev et al., 2021).
Solubility Studies
The solubility of related saccharides in ethanol-water solutions was investigated, providing a deeper understanding of the solubility behavior of compounds with similar structural elements (Gong et al., 2012).
Vibrational Energy Redistribution
Research into the intramolecular vibrational energy redistribution (IVR) for molecules in planar conformations, including compounds structurally related to the one , provided valuable insights into their molecular behavior (Engelhardt et al., 2001).
Development of Organic Synthesis Methods
Studies on the development of methods for organic synthesis, such as reactions of 5-benzyloxy-4-methylpent-2-enyl(tributyl)stannane with aldehydes, have implications for synthesizing similar compounds, enhancing our understanding of their synthetic routes (Basar et al., 2013).
Properties
Molecular Formula |
C15H19Br2ClO |
---|---|
Molecular Weight |
410.57 g/mol |
IUPAC Name |
(2R,3R,5S,6S)-3-bromo-2-[(E)-3-bromopent-2-enyl]-5-chloro-6-[(Z)-pent-2-en-4-ynyl]oxane |
InChI |
InChI=1S/C15H19Br2ClO/c1-3-5-6-7-15-13(18)10-12(17)14(19-15)9-8-11(16)4-2/h1,5-6,8,12-15H,4,7,9-10H2,2H3/b6-5-,11-8+/t12-,13+,14-,15+/m1/s1 |
InChI Key |
NZHWXNQBZKBACG-XYQJUIJZSA-N |
Isomeric SMILES |
CC/C(=C\C[C@@H]1[C@@H](C[C@@H]([C@@H](O1)C/C=C\C#C)Cl)Br)/Br |
Canonical SMILES |
CCC(=CCC1C(CC(C(O1)CC=CC#C)Cl)Br)Br |
Synonyms |
dactylyne |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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